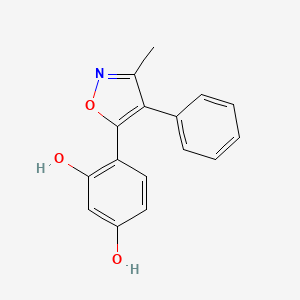
4-(3-Methyl-4-phenylisoxazol-5-yl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methyl-4-phenylisoxazol-5-yl)benzene-1,3-diol, also known as MPPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MPPD is a synthetic compound that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Molecular Aggregation and Spectroscopic Studies
Research has highlighted the significance of molecular aggregation in understanding the fluorescence and spectroscopic properties of benzene-diol derivatives. For instance, studies on compounds like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and its derivatives have shown how solvent effects influence molecular aggregation, which is crucial for applications in materials science and fluorescence spectroscopy (Matwijczuk et al., 2016). These findings are valuable for developing materials with specific fluorescence characteristics and for understanding the interactions of such compounds in various solvents.
Liposome Interaction Studies
The interaction of benzene-diol derivatives with liposome systems offers insights into their potential in drug delivery and membrane interaction studies. Research on the molecular organization within dipalmitoylphosphatidylcholine bilayers containing bioactive compounds from the thiadiazole group, including benzene-diol derivatives, provides evidence of how these compounds interact with lipid membranes (Kluczyk et al., 2016). This area of research is crucial for pharmaceutical applications, especially in the design and optimization of drug delivery systems.
Photocatalytic and Photochemical Reactions
The study of photocatalytic and photochemical reactions involving benzene-diol derivatives contributes to the field of organic synthesis and materials chemistry. Investigations into the photorearrangements of phenyloxazoles, for instance, offer valuable data on how light can induce structural transformations in related compounds, potentially leading to novel synthetic pathways and materials with unique properties (Maeda & Kojima, 1977). Such studies are fundamental for advancing the synthesis of complex organic molecules and developing new materials.
Antimicrobial and Biological Activities
Research on the synthesis and biological evaluation of novel bis-isoxazolyl and related derivatives, including benzene-diol compounds, has demonstrated their potential antimicrobial and antifungal activities (Juneja et al., 2013). These findings are significant for the development of new therapeutic agents and contribute to the field of medicinal chemistry by offering insights into the structure-activity relationships of these compounds.
Eigenschaften
IUPAC Name |
4-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-10-15(11-5-3-2-4-6-11)16(20-17-10)13-8-7-12(18)9-14(13)19/h2-9,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUXPZBCKKWSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=CC=C2)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-4-phenyl-1,2-oxazol-5-yl)benzene-1,3-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2630182.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2630183.png)
![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2630185.png)

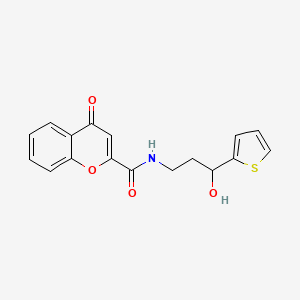

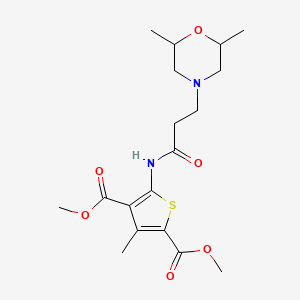
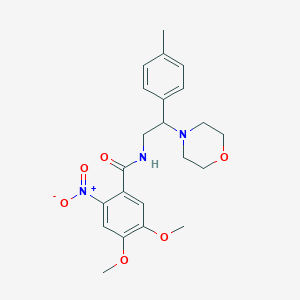

![4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2630196.png)
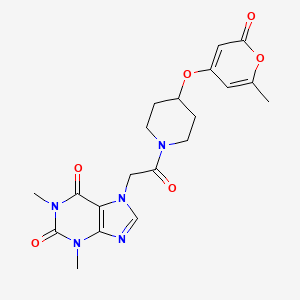
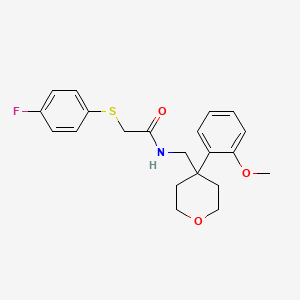
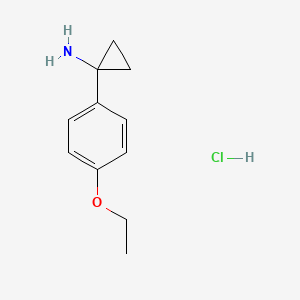
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2630205.png)